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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical
properties, synthetic approaches, and potential biological activities of N-(4-methoxyphenyl)-2-
butenamide. Due to the limited availability of direct experimental data for this specific
compound, this guide incorporates data from structurally related molecules to provide
estimations and potential avenues for research. All quantitative data is presented in structured
tables for clarity. Detailed experimental protocols for the synthesis of related compounds are
provided as a reference for the potential synthesis of N-(4-methoxyphenyl)-2-butenamide.
Furthermore, this guide explores the potential biological activities and signaling pathway
interactions based on the known effects of analogous compounds, offering a roadmap for
future investigation.

Physicochemical Properties

Direct experimental data for the physicochemical properties of N-(4-methoxyphenyl)-2-
butenamide are not readily available in the current literature. However, data for structurally
similar compounds, such as the saturated analog N-(4-methoxyphenyl)butanamide and other
related molecules, can provide valuable estimations.
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Table 1: Physicochemical Properties of N-(4-methoxyphenyl)-2-butenamide and Related

Compounds
N-(4- N-(4 (2)-N-carbamoyl-4-
methoxyphenyl)-2- hydroxy-4-(4-
) methoxyphenyl)but
Property butenamide methoxyphenyl)-2-

anamide (CAS

(Predicted/Estimate oxobut-3-
5421-40-9)[1] .
d) enamide[1]
Molecular Formula C11H13NO2 C11H1sNO2 C12H12N20s
Molecular Weight 191.23 g/mol 193.24 g/mol 264.22 g/mol
_ _ _ _ 159-161 °C
Melting Point Not available Not available
(decomposes)[1]
Boiling Point Not available 609.20 K (Calculated) Not available
. ) log10WS = -2.63 )
Water Solubility Not available Not available
(Calculated)
LogP (Octanol/Water) Not available 2.434 (Calculated) Not available
pKa Not available Not available Not available

Note: The properties for N-(4-methoxyphenyl)butanamide are calculated values and should be

considered as estimations for N-(4-methoxyphenyl)-2-butenamide.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of N-(4-methoxyphenyl)-2-

butenamide is not currently published. However, the synthesis would logically involve the

formation of an amide bond between p-anisidine and 2-butenoic acid or an activated derivative

thereof (e.g., 2-butenoyl chloride). The following protocols for the synthesis of structurally

related amides can serve as a methodological basis.

General Amide Synthesis from an Acyl Chloride

This protocol is adapted from the synthesis of N-(4-methoxyphenyl)pivalamide and represents

a common method for amide bond formation.
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Experimental Workflow:

Reaction Setup

Dissolve p-anisidine in a suitable solvent
(e.g., Chloroform)

,

Add 2-butenoyl chloride dropwise

Reacgtion

Reflux the reaction mixture for several hours

Woikup

Cool the reaction mixture

'

Wash with dilute acid (e.g., 1M HCI)

'

Wash with saturated NaHCOs solution

'

Dry the organic layer (e.g., over Na2S0Oa)

Purififation

Concentrate under reduced pressure

'

Recrystallize the crude product

Click to download full resolution via product page
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Caption: General workflow for amide synthesis.

Procedure:

Dissolve p-anisidine in a suitable anhydrous solvent such as chloroform or dichloromethane
in a round-bottom flask under an inert atmosphere.

Cool the solution in an ice bath.
Add 2-butenoyl chloride dropwise to the stirred solution.

After the addition is complete, allow the reaction to warm to room temperature and then heat
to reflux for a period of 2-5 hours, monitoring the reaction by thin-layer chromatography.

Upon completion, cool the reaction mixture to room temperature.

Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCI), water, and a
saturated sodium bicarbonate solution.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and
concentrate under reduced pressure.

Purify the resulting crude product by recrystallization from a suitable solvent system (e.g.,
ethanol/water or ethyl acetate/hexanes).

Amide Synthesis using a Coupling Agent

This protocol is adapted from the synthesis of N-(4-methoxyphenyl)pentanamide and utilizes a

carbodiimide coupling agent.

Procedure:

To a solution of 2-butenoic acid in an anhydrous aprotic solvent (e.g., dichloromethane), add
p-anisidine, a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide
hydrochloride (EDCI), and a catalyst like 4-dimethylaminopyridine (DMAP).

Stir the reaction mixture at room temperature for 4-12 hours, monitoring for completion by
TLC.
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 Dilute the reaction mixture with the solvent and wash with a dilute aqueous acid solution
(e.g., 1 M HCI).

e Separate the organic layer, and extract the agueous layer with the organic solvent.
o Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.
« Filter the solution and concentrate it under reduced pressure.

 Purify the crude product via column chromatography on silica gel using an appropriate eluent
system (e.g., a gradient of hexane and ethyl acetate).

Potential Biological Activity and Signhaling Pathways

There is no direct evidence in the scientific literature detailing the biological activity or the
signaling pathways modulated by N-(4-methoxyphenyl)-2-butenamide. However, the
activities of structurally related compounds can provide insights into its potential therapeutic
applications.

Figure 2: Potential Biological Relevance of N-(4-methoxyphenyl)-2-butenamide Based on
Analogous Structures
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N-(4-methoxyphenyl)-2-butenamide

N-(4-methoxyphenyl)-
2-butenamide

Analogous to Analogous to other Analogous to other
N-(4-methoxyphenyl)acrylamide |N-aryl cinnamamides butanamide derivatives

Potential Biological Activities

Acetylcholinesterase
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Anti-inflammatory
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Click to download full resolution via product page
Caption: Hypothetical biological activities of N-(4-methoxyphenyl)-2-butenamide.

A structurally related compound, N-(4-methoxyphenyl)acrylamide, has been reported to inhibit
the enzyme acetylcholinesterase, which would lead to increased levels of the neurotransmitter
acetylcholine.[2][3] This suggests that N-(4-methoxyphenyl)-2-butenamide could potentially

modulate cholinergic signaling.

Furthermore, other N-aryl cinnamamide derivatives have been investigated as potent cytotoxic
antitubulin agents.[4] These compounds interfere with microtubule dynamics, a mechanism that
is a target for cancer chemotherapy. Given the structural similarity, N-(4-methoxyphenyl)-2-
butenamide may warrant investigation for similar properties.

Additionally, some butanamide derivatives have been shown to act as dual inhibitors of
cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are key targets in
inflammation. This suggests a potential anti-inflammatory role for N-(4-methoxyphenyl)-2-
butenamide.
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Conclusion and Future Directions

N-(4-methoxyphenyl)-2-butenamide is a compound for which there is a notable lack of direct
experimental data. This guide has compiled information from structurally related molecules to
provide a foundational understanding of its potential physicochemical properties, synthetic
routes, and biological activities. Future research should focus on the definitive synthesis and
characterization of N-(4-methoxyphenyl)-2-butenamide. Subsequent in-depth studies are
warranted to experimentally determine its physicochemical properties and to explore its
potential as a modulator of acetylcholinesterase, tubulin polymerization, or inflammatory
pathways. Such investigations will be crucial in determining the potential of this compound in
drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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